Ethyl 4-benzylpiperazine-1-carboxylate
CAS No.: 59325-12-1
Cat. No.: VC2347372
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59325-12-1 |
|---|---|
| Molecular Formula | C14H20N2O2 |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | ethyl 4-benzylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C14H20N2O2/c1-2-18-14(17)16-10-8-15(9-11-16)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |
| Standard InChI Key | OQCRIYCWRKAOMZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)CC2=CC=CC=C2 |
| Canonical SMILES | CCOC(=O)N1CCN(CC1)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 4-benzylpiperazine-1-carboxylate (CAS Number: 59325-12-1) is a chemical compound belonging to the piperazine class, characterized by a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. Its molecular formula is C14H20N2O2 with a molecular weight of 248.32 g/mol . Structurally, this compound features a benzyl group attached to one nitrogen atom of the piperazine ring and an ethoxycarbonyl group attached to the other nitrogen atom.
The compound is also known by several synonyms including:
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Ethyl 4-(phenylmethyl)-1-piperazinecarboxylate
Table 1: Chemical Identity of Ethyl 4-benzylpiperazine-1-carboxylate
| Parameter | Details |
|---|---|
| CAS Number | 59325-12-1 |
| Molecular Formula | C14H20N2O2 |
| Molecular Weight | 248.32 g/mol |
| Chemical Classification | Piperazine derivative |
| Primary Functional Groups | Piperazine ring, benzyl group, ethyl carboxylate |
Synthesis Methods and Production
Ethyl 4-benzylpiperazine-1-carboxylate can be synthesized through established organic synthesis techniques using readily available precursors. The synthesis typically involves a two-step process starting with piperazine and benzyl chloride.
Conventional Synthesis Route
The conventional synthesis route begins with the reaction between piperazine and benzyl chloride to form 1-benzylpiperazine. This intermediate then undergoes reaction with ethyl chloroformate or diethyl carbonate to yield the target compound . This methodology allows for controlled reaction conditions and relatively high yields.
Industrial Production
For industrial-scale production, continuous flow reactors can be employed to optimize the synthesis process. This approach offers several advantages including:
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Higher yields and purity
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Reduced reaction times
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Better control over reaction parameters
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Minimized waste production
It's worth noting that ethyl 4-benzylpiperazine-1-carboxylate is often synthesized as a derivative of ethyl N-piperazinecarboxylate (CAS: 120-43-4), which can be prepared from piperazine and diethyl carbonate under specific reaction conditions (80°C for 3 hours) .
Biological Activities and Pharmacological Properties
Research has revealed that ethyl 4-benzylpiperazine-1-carboxylate and related compounds exhibit diverse biological activities with potential therapeutic applications.
Sodium Channel Modulation
One of the most significant properties of ethyl 4-benzylpiperazine-1-carboxylate is its ability to modulate voltage-gated sodium channels, which are critical for action potential generation and propagation in neurons. This property suggests potential applications in:
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Pain management
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Treatment of neurological disorders
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Development of novel analgesics
Antimicrobial and Antiviral Properties
Ethyl 4-benzylpiperazine-1-carboxylate and its derivatives have shown promising antimicrobial and antiviral properties in preliminary studies. While research in this area is ongoing, these findings suggest potential applications in developing new antimicrobial and antiviral agents.
Related Compounds and Their Activities
Structurally similar compounds, particularly those containing the N-benzylpiperazine moiety, have demonstrated significant pharmacological activities. For example, N-benzylpiperazino derivatives of 3-nitro-4-hydroxycoumarin have shown potent H1-antihistamine activity combined with mast cell stabilization properties . Additionally, some derivatives function as modulators of fatty acid amide hydrolase (FAAH) with potential applications in treating anxiety and pain .
Table 2: Biological Activities of Ethyl 4-benzylpiperazine-1-carboxylate and Related Compounds
| Activity | Description | Potential Applications |
|---|---|---|
| Voltage-gated sodium channel modulation | Affects action potential generation and propagation in neurons | Pain management, neurological disorders |
| Antimicrobial and antiviral properties | Inhibitory effects against certain microorganisms and viruses | Infectious disease treatment |
| H1-antihistamine activity (related compounds) | Antagonistic activity against histamine receptors | Allergy treatment |
| FAAH modulation (related compounds) | Regulation of endocannabinoid system | Anxiety and pain management |
Research Applications
Role as a Synthetic Intermediate
Ethyl 4-benzylpiperazine-1-carboxylate serves as a valuable intermediate in the synthesis of various piperazine derivatives with medicinal importance . Its reactivity profile, particularly at the ethoxycarbonyl group, allows for further structural modifications to create compounds with enhanced or targeted biological activities.
Structure-Activity Relationship Studies
The compound has been utilized in structure-activity relationship (SAR) studies aimed at understanding how structural modifications affect biological activity. These studies are crucial for rational drug design and optimization of lead compounds .
Precursor in Pharmaceutical Development
As a precursor in pharmaceutical development, ethyl 4-benzylpiperazine-1-carboxylate contributes to the synthesis of more complex molecules with specific pharmacological targets . Its well-defined structure and reactivity make it suitable for controlled chemical transformations.
Current Research Status and Future Directions
Ongoing Research Areas
Current research on ethyl 4-benzylpiperazine-1-carboxylate focuses on several key areas:
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Further exploration of its pharmacological profile
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Development of novel derivatives with enhanced biological activities
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Investigation of potential therapeutic applications in neurological disorders
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Optimization of synthesis methods for better yields and purity
Challenges and Opportunities
Despite promising preliminary findings, several challenges remain in the research and development of ethyl 4-benzylpiperazine-1-carboxylate and its derivatives:
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Limited data on pharmacokinetics and toxicology
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Need for more comprehensive structure-activity relationship studies
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Requirement for clinical validation of therapeutic potential
These challenges present opportunities for researchers to contribute to the field through:
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Advanced biological testing
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Computational modeling and prediction
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Novel synthetic approaches
Comparative Analysis with Related Compounds
Ethyl 4-benzylpiperazine-1-carboxylate belongs to a broader family of piperazine derivatives, each with distinct structural features and biological activities. Understanding these relationships provides valuable insights into structure-activity correlations.
Table 3: Comparison of Ethyl 4-benzylpiperazine-1-carboxylate with Related Compounds
| Compound | Structural Difference | Notable Properties |
|---|---|---|
| Ethyl 4-benzylpiperazine-1-carboxylate | Reference compound | Sodium channel modulation, synthetic intermediate |
| Ethyl N-piperazinecarboxylate | Lacks benzyl group | Precursor in synthesis, less lipophilic |
| 4-(4-Ethyl-benzyl)-piperazine-1-carboxylic acid phenylamide | Contains phenylamide instead of ethyl ester, ethyl group on benzyl moiety | FAAH modulation, potential anxiolytic properties |
| N-Benzylpiperazino derivatives of 3-nitro-4-hydroxycoumarin | Contains coumarin moiety | H1-antihistamine activity, mast cell stabilization |
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